Testosterone isocaproate

Description

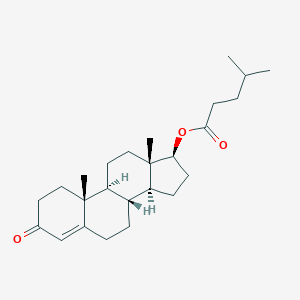

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYHLSBUTAPNGT-BKWLFHPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046806 | |

| Record name | Testosterone isocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15262-86-9 | |

| Record name | Testosterone isocaproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone isocaproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone isocaproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 15262-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone isocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ISOCAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ST05GYDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

testosterone isocaproate chemical properties

An In-depth Technical Guide to the Chemical Properties of Testosterone (B1683101) Isocaproate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of testosterone isocaproate. It includes quantitative data, detailed experimental methodologies, and visualizations of its structure and mechanism of action to support research and development activities.

Introduction

This compound is a synthetic ester of the naturally occurring androgen, testosterone.[1] It is classified as an anabolic androgenic steroid and functions as a prodrug; once administered, it is hydrolyzed by enzymes in the body to release free testosterone.[2][3] The esterification of testosterone with isocaproic acid at the 17β-hydroxyl group increases the molecule's lipophilicity and prolongs its duration of action compared to unesterified testosterone.[4][5] This property makes it suitable for use in intramuscular depot injections for testosterone replacement therapy (TRT) in individuals with hypogonadism.[4][6] It is commonly found as a component in mixed testosterone ester preparations, such as Sustanon 250, to provide a sustained release and maintain stable serum testosterone levels.[4][7] Due to its anabolic properties, it is also misused for performance enhancement and is regulated as a controlled substance in many jurisdictions, such as a Schedule III compound in the United States.[1][5]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are critical for its formulation, delivery, and analytical detection.

General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | [8][9] |

| CAS Number | 15262-86-9 | [1][5][8] |

| Molecular Formula | C₂₅H₃₈O₃ | [4][8][10] |

| Molecular Weight | 386.6 g/mol (also reported as 386.57 g/mol ) | [1][8][10] |

| Synonyms | Testosterone 17-isocaproate, Testosterone 4-methylpentanoate, NSC 26641 | [1][5] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [6][11][12] |

| Melting Point | 77-79 °C | [13] |

| 79-80 °C | [11][14][15] | |

| 188.6 °C | [12][16] | |

| Boiling Point | 487.6 °C at 760 mmHg (Predicted) | [6][11][14] |

| Density | 1.07 g/cm³ (Predicted) | [11][14] |

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Practically Insoluble / Insoluble | [13][14][17] |

| Acetone | Very Soluble | [6][14][17] |

| Methylene (B1212753) Chloride | Very Soluble | [6][14][17] |

| Fatty Oils | Freely Soluble | [6][14][17] |

| Ethanol | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| DMF | 30 mg/mL | [1] |

| Chloroform (B151607) | Soluble | [13][18] |

| Ether | Very Soluble | [13] |

| Methanol (B129727) | Soluble | [13] |

| Hexane | Sparingly Soluble | [13] |

Chemical Structure

The molecular structure of this compound consists of the core steroid androstane (B1237026) skeleton with an isocaproate ester group attached at the C17-beta position.

Caption: 2D representation of the this compound molecule.

Experimental Methodologies

This section details common experimental protocols for the synthesis, isolation, and analysis of this compound.

Synthesis

This compound is not a naturally occurring compound and is produced synthetically.[11]

-

General Protocol: Esterification

-

Reactants : The primary reactants are testosterone and isocaproic acid (or its more reactive derivative, 4-methylvaleroyl chloride).[11][14][19]

-

Catalyst : The reaction is typically conducted under acidic conditions, utilizing an acid catalyst.[19]

-

Conditions : The mixture is heated to facilitate a dehydration reaction (esterification), leading to the formation of the ester bond between the 17β-hydroxyl group of testosterone and the carboxyl group of isocaproic acid.[19]

-

Purification : The final product is purified from the reaction mixture, often involving steps like extraction and crystallization to yield a white to off-white powder.[11]

-

Isolation from Formulations

A general protocol for extracting testosterone esters from pharmaceutical preparations is as follows:

-

Protocol: Solvent Extraction [13]

-

Sample Preparation : For solid dosage forms (e.g., tablets), the sample is accurately weighed. For suspensions, the liquid is separated, and the resulting powder is dried.

-

Extraction : The prepared sample is extracted directly with an appropriate organic solvent, such as chloroform or methylene chloride.

-

Evaporation : The solvent is evaporated from the extract.

-

Analysis : The resulting residue, containing the isolated this compound, can then be used for identification and quantification via infrared (IR) spectroscopy, mass spectrometry (MS), or chromatographic techniques.

-

Analytical Protocols

Several chromatographic methods are employed for the detection and quantification of this compound.

-

Protocol: Gas Chromatography (GC) [13]

-

Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

-

Column : A common column is a 5% phenyl/95% methyl silicone column (e.g., 12 m x 0.2 mm x 0.33 µm film thickness).

-

Carrier Gas : Helium is used as the carrier gas at a flow rate of approximately 1.0 mL/min.

-

Sample Preparation : A standard solution is prepared by accurately weighing the compound and dissolving it in methanol to a concentration of about 0.5 mg/mL. Samples from formulations are similarly dissolved in methanol and filtered through a 0.45-micron filter.

-

Analysis : The sample is injected into the GC system to determine its purity and concentration based on retention time and peak area relative to a standard.

-

-

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [20] This technique is highly sensitive and specific, making it ideal for detecting testosterone esters in biological matrices like blood.

-

Sample Collection : Blood is collected in appropriate tubes (e.g., plasma tubes with sodium fluoride (B91410) and potassium oxalate). Samples are centrifuged and stored at -20 °C.

-

Liquid-Liquid Extraction : To 1 mL of serum or plasma, an internal standard is added, followed by 1 mL of 0.1 M sodium hydroxide, 1 mL of methanol, and 5 mL of cyclohexane. The mixture is vortexed and centrifuged to separate the layers.

-

Derivatization (Optional but common) : The extracted analytes may be converted to oxime derivatives to improve chromatographic properties.

-

LC-MS/MS Analysis : The prepared extract is injected into an LC-MS/MS system. The method can achieve a Lower Limit of Quantification (LLOQ) for this compound of approximately 31 pg/mL.

-

Caption: Workflow for detecting this compound in blood via LC-MS/MS.

Pharmacology and Mechanism of Action

This compound itself is biologically inactive. Its therapeutic effect is predicated on its role as a prodrug for testosterone.[2]

Prodrug Hydrolysis

Following intramuscular injection, the lipophilic this compound forms a depot in the muscle tissue. It is slowly absorbed into the systemic circulation, where esterase enzymes cleave the isocaproate ester bond.[2] This hydrolysis releases free, active testosterone, with the rate of cleavage governing the hormone's extended duration of action.[2][5] The elimination half-life is approximately 9 days.[4]

Androgen Receptor Signaling Pathway

The released testosterone mediates its effects by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[7][21]

-

Classical (Genomic) Pathway : In the cytoplasm, testosterone binds to the AR, which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs.[21] The testosterone-AR complex then dimerizes and translocates into the cell nucleus.[21][22] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[7][22] This binding recruits coactivators and corepressors, modulating the transcription of genes responsible for protein synthesis, muscle growth, and the development of secondary male sexual characteristics.[4][7]

Caption: The classical androgen receptor (AR) signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound for Research [benchchem.com]

- 3. 1mg.com [1mg.com]

- 4. grokipedia.com [grokipedia.com]

- 5. CAS 15262-86-9: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 15262-86-9 [m.chemicalbook.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound | C25H38O3 | CID 231084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound CAS 15262-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. swgdrug.org [swgdrug.org]

- 14. lookchem.com [lookchem.com]

- 15. 15262-86-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. ikigaicorporation.com [ikigaicorporation.com]

- 17. This compound | 15262-86-9 [chemicalbook.com]

- 18. This compound | CAS:15262-86-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 19. chembk.com [chembk.com]

- 20. sobraf.org [sobraf.org]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Characterization of Testosterone Isocaproate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological interactions of testosterone (B1683101) isocaproate. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, data presentation, and visualization of key pathways and workflows.

Introduction

Testosterone isocaproate is a synthetic ester of the naturally occurring androgen, testosterone.[1] The addition of the isocaproate (4-methylpentanoate) ester at the 17-beta hydroxyl group increases the lipophilicity and extends the half-life of testosterone, allowing for a slower release from the site of intramuscular injection.[2][3] It is a key component in various testosterone blend preparations used in hormone replacement therapy.[2] This document details the chemical synthesis and analytical characterization of this important compound.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of testosterone. This involves the reaction of the 17β-hydroxyl group of testosterone with a derivative of isocaproic acid, typically an acyl chloride or an acid anhydride, in the presence of a base.[3]

General Reaction Scheme

The synthesis is a nucleophilic acyl substitution reaction where the hydroxyl group on testosterone attacks the carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine, is used to neutralize the acidic byproduct (e.g., HCl).[3]

Experimental Protocols

Below are two representative protocols for the synthesis of this compound.

Protocol 1: Classical Esterification using Isocaproyl Chloride

This method is a standard and widely employed procedure for the synthesis of testosterone esters.

-

Materials:

-

Testosterone (1 equivalent)

-

Isocaproyl chloride (1.5 equivalents)

-

Pyridine (solvent and base)

-

Dichloromethane (solvent)

-

Hydrochloric acid (dilute aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve testosterone in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add isocaproyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Protocol 2: Microwave-Assisted Synthesis with a Recyclable Catalyst

This modern approach offers advantages in terms of reduced reaction time and higher yields.[4]

-

Materials:

-

Testosterone (1 equivalent)

-

Isocaproyl chloride (3 equivalents)

-

Polymer-supported tosylic acid (recyclable catalyst)

-

Microwave reactor

-

-

Procedure:

-

In a microwave-safe vessel, combine testosterone, isocaproyl chloride, and the polymer-supported tosylic acid catalyst.

-

Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 100°C) and power (e.g., 200W) for a short duration (e.g., 2.5 minutes).[1]

-

After the reaction is complete, cool the vessel.

-

The product can be isolated directly, often without the need for a liquid-liquid extraction work-up.[4]

-

The catalyst can be recovered by filtration, washed, and reused.[4]

-

If necessary, further purify the product by column chromatography.

-

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₃₈O₃ |

| Molecular Weight | 386.57 g/mol [2] |

| CAS Number | 15262-86-9[5] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[6] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Samples for NMR are typically prepared by dissolving 5-10 mg of the compound in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[2]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~5.7 | s |

| H-17 | ~4.6 | t |

| -CH₂- (isocaproate) | ~2.3 | t |

| -CH- (isocaproate) | ~1.6 | m |

| -CH₂- (isocaproate) | ~1.5 | m |

| C19-H₃ | ~1.2 | s |

| C18-H₃ | ~0.8 | s |

| -CH(CH₃)₂ (isocaproate) | ~0.9 | d |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~174 |

| C-3 (C=O) | ~200 |

| C-5 | ~170 |

| C-4 | ~124 |

| C-17 | ~82 |

| C-13 | ~43 |

| C-10 | ~39 |

| -CH₂- (isocaproate) | ~43 |

| -CH₂- (isocaproate) | ~34 |

| -CH- (isocaproate) | ~25 |

| -CH(CH₃)₂ (isocaproate) | ~22 |

| C-19 | ~19 |

| C-18 | ~11 |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

GC-MS: In Gas Chromatography-Mass Spectrometry, this compound can be identified by its retention time and mass spectrum. Common fragments observed include m/z values of 262, 147, and 124.[5]

-

MS-MS: Tandem Mass Spectrometry of the protonated molecule ([M+H]⁺, m/z 387.3) shows characteristic product ions at m/z 271.1, 253.1, and 289.1.[5]

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 386.6 | Molecular Ion [M]⁺ |

| 387.3 | Protonated Molecular Ion [M+H]⁺ |

| 271.1 | [M+H - isocaproic acid]⁺ |

| 253.1 | [M+H - isocaproic acid - H₂O]⁺ |

| 124 | Fragment of the steroid A/B ring system |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[2]

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2950-2850 | C-H stretch | Alkanes |

| ~1735 | C=O stretch | Ester |

| ~1670 | C=O stretch | α,β-unsaturated ketone |

| ~1615 | C=C stretch | Alkene |

| ~1250-1000 | C-O stretch | Ester |

Biological Signaling Pathway and Experimental Workflows

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that, once administered, is cleaved by esterase enzymes in the body to release active testosterone.[3] Testosterone then exerts its effects by binding to the androgen receptor. It can also be metabolized into dihydrotestosterone (B1667394) (DHT) by 5α-reductase or aromatized to estradiol.[3]

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer a starting point for the laboratory preparation of this compound. The tabulated spectroscopic data serves as a reference for the analytical characterization and quality control of the synthesized product. The visualized signaling pathway and experimental workflow provide a clear and concise overview of the compound's biological context and the scientific process for its study. This information is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Testosterone Isocaproate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Testosterone (B1683101) isocaproate, a synthetic ester of the endogenous androgen testosterone, is primarily recognized as a prodrug designed for sustained release. Its in vitro mechanism of action is intrinsically linked to its hydrolysis into testosterone, the biologically active compound. This guide elucidates the in vitro molecular mechanisms initiated by testosterone, focusing on its interaction with the androgen receptor (AR), subsequent signaling cascades, and the modulation of gene expression. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows.

The Prodrug Nature of Testosterone Isocaproate

This compound is designed to be pharmacologically inactive until it undergoes enzymatic cleavage of its isocaproate ester bond.[1][2] This hydrolysis, mediated by esterase enzymes, releases free testosterone.[2] In an in vitro setting, the observed biological activity of this compound is contingent upon the presence of esterases in the cell culture medium or cell lysates. While direct in vitro studies on this compound are scarce, its mechanism of action is understood to be identical to that of testosterone following this conversion.

The Androgen Receptor: The Primary Target

The physiological effects of testosterone are predominantly mediated through its binding to the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.

Androgen Receptor Binding

Testosterone binds to the ligand-binding domain (LBD) of the AR with high affinity. This interaction induces a conformational change in the receptor, leading to its activation.

Table 1: In Vitro Binding Affinity of Testosterone to the Androgen Receptor

| Ligand | Receptor | Assay Method | Binding Affinity (Kd) | Reference |

| Testosterone | Human Androgen Receptor | Whole-cell binding assay | 0.25 ± 0.2 nM | [3] |

| Dihydrotestosterone (DHT) | Human Androgen Receptor | Whole-cell binding assay | ~0.22 nM | [4] |

Androgen Receptor Activation

Upon ligand binding, the AR undergoes a series of transformations, including dissociation from heat shock proteins (HSPs), dimerization, and translocation from the cytoplasm to the nucleus.

Diagram 1: Canonical Androgen Receptor Signaling Pathway

References

- 1. bmbreports.org [bmbreports.org]

- 2. This compound for Research [benchchem.com]

- 3. Microarray coupled to quantitative RT–PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells [ouci.dntb.gov.ua]

- 4. Proteomic Interrogation of Androgen Action in Prostate Cancer Cells Reveals Roles of Aminoacyl tRNA Synthetases | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Physicochemical Properties of Testosterone Isocaproate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) isocaproate ((17β)-3-Oxoandrost-4-en-17-yl 4-methylpentanoate) is a synthetic ester of the endogenous androgen, testosterone.[1] As a prodrug, its esterification at the 17-beta hydroxyl group enhances its lipophilicity and confers a longer duration of action compared to unesterified testosterone.[2] This modification is critical for its application in testosterone replacement therapy (TRT), where it is a key component in multi-ester blended formulations designed to provide sustained and stable serum testosterone levels.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic modeling, and analytical method development. This guide provides a comprehensive overview of the core physicochemical characteristics of testosterone isocaproate, detailed experimental protocols for their determination, and visualizations of its biological pathway and analytical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound dictate its behavior in both in vitro and in vivo systems. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | [3] |

| CAS Number | 15262-86-9 | [3] |

| Molecular Formula | C₂₅H₃₈O₃ | [1][3] |

| Molecular Weight | 386.57 g/mol | [1] |

| Appearance | White or almost white crystalline powder | |

| Melting Point | 79-80 °C | [4] |

| Boiling Point | 487.6 ± 45.0 °C (Predicted) | [4] |

| Solubility | Practically insoluble in water; Very soluble in acetone (B3395972) and methylene (B1212753) chloride; Freely soluble in fatty oils. | [4] |

| logP (XLogP3) | 5.5 - 6.27 | [3] |

| Topological Polar Surface Area | 43.37 Ų | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 5 | [5] |

Detailed Physicochemical Data

Chemical Structure and Identification

This compound is the 17β-isocaproate ester of testosterone. The isocaproate (or 4-methylpentanoate) moiety significantly increases the molecule's lipophilicity. This chemical modification is the basis for its use in oil-based depot injections, allowing for a slow release of the active hormone from the injection site into systemic circulation.[2]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. As indicated, this compound is practically insoluble in aqueous media.[4] This low water solubility, coupled with high lipid solubility, is essential for its pharmacokinetic profile, enabling a sustained-release mechanism from oily depots.[2] It is very soluble in organic solvents such as acetone and methylene chloride and freely soluble in fatty oils, which are commonly used as vehicles for its intramuscular administration.[4]

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The high logP value of this compound (ranging from 5.5 to 6.27) confirms its highly lipophilic nature.[3][5] This property governs its partitioning behavior between the oil-based injection vehicle and the aqueous environment of interstitial fluid, which in turn controls its rate of absorption.[2]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe standard protocols for key experiments.

Synthesis: Esterification of Testosterone

The production of this compound is achieved through the esterification of the 17-beta hydroxyl group of testosterone.[2] A general laboratory-scale method is described below.

Principle: This protocol describes a classical acylation method where testosterone is reacted with an acyl chloride (isocaproyl chloride) in the presence of a base and a catalyst to form the corresponding ester.[6]

Materials:

-

Testosterone

-

Isocaproyl chloride (4-methylpentanoyl chloride)

-

Dry Dichloromethane (B109758) (CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve testosterone (1.0 equivalent) in dry dichloromethane in a round-bottom flask.

-

Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

In a separate vessel, dissolve isocaproyl chloride (1.5 equivalents) in dry dichloromethane.

-

Add the isocaproyl chloride solution dropwise to the cooled testosterone solution with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform a standard aqueous work-up to remove unreacted reagents and by-products.

-

Dry the organic layer, evaporate the solvent under reduced pressure, and purify the crude product using silica (B1680970) gel column chromatography to yield pure this compound.[6]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified.[7][9]

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Scintillation vials or stoppered flasks

-

Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C)

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of PBS (pH 7.4). Ensure undissolved solid is visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). Periodically check if equilibrium has been reached by sampling at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[9]

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Carefully separate the saturated solution from the excess solid by centrifugation or by filtering through a 0.22 µm filter.

-

Quantify the concentration of this compound in the clear supernatant using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared with known concentrations of the compound.[10]

Mandatory Visualizations (Graphviz)

Androgen Receptor Signaling Pathway

The biological activity of this compound is mediated through its active metabolite, testosterone, which acts via the classical androgen receptor (AR) signaling pathway.

Caption: Classical androgen receptor (AR) signaling pathway.[11][12][13]

Experimental Workflow: LC-MS/MS Analysis in Serum

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of testosterone esters in biological matrices like serum.

Caption: Workflow for the analysis of testosterone esters in serum by LC-MS/MS.[14][15][16][17]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound for Research [benchchem.com]

- 3. This compound | C25H38O3 | CID 231084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15262-86-9 [chemicalbook.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. longdom.org [longdom.org]

- 16. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to Testosterone Isocaproate: Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) isocaproate is a synthetic derivative of testosterone, the primary male androgen. As an ester of testosterone, it is designed to have a more extended release profile and longer duration of action compared to unmodified testosterone. This technical guide provides a comprehensive overview of the molecular structure, function, mechanism of action, and relevant experimental protocols for testosterone isocaproate.

Molecular Structure and Properties

This compound is formed by the esterification of the 17β-hydroxyl group of testosterone with isocaproic acid (4-methylpentanoic acid). This structural modification increases the lipophilicity of the molecule, which in turn affects its absorption and release kinetics from intramuscular injection sites.[1][2]

| Property | Value |

| Molecular Formula | C25H38O3 |

| Molecular Weight | 386.57 g/mol |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate |

| CAS Number | 15262-86-9 |

| SMILES | CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C)CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C |

| InChI Key | PPYHLSBUTAPNGT-BKWLFHPQSA-N |

Function and Mechanism of Action

This compound itself is a biologically inactive prodrug. Its therapeutic effects are mediated through its in vivo hydrolysis to free testosterone by esterase enzymes. The released testosterone is responsible for the subsequent physiological effects.[3]

The primary mechanism of action of testosterone is its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Upon binding, the testosterone-AR complex undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

Furthermore, testosterone can be metabolized into two other active steroids:

-

Dihydrotestosterone (DHT): Formed by the action of the enzyme 5α-reductase, DHT binds to the androgen receptor with a higher affinity (approximately 2-fold higher) than testosterone and has a slower dissociation rate, making it a more potent androgen.[4]

-

Estradiol: Aromatase enzymes can convert testosterone into estradiol, an estrogen that mediates its own physiological effects through estrogen receptors.[4]

Below is a diagram illustrating the signaling pathway of this compound.

Quantitative Data

Quantitative data for this compound as a single agent is limited, as it is most commonly used in combination with other testosterone esters, such as in Sustanon 250.[3][6] The biological activity is dependent on the release of testosterone.

Pharmacokinetic Parameters of Sustanon 250 (Containing 60 mg this compound) [6]

| Parameter | Value |

| Cmax (Peak Plasma Testosterone) | ~70 nmol/L |

| Tmax (Time to Peak) | ~24-48 hours |

| Return to Lower Normal Range | ~21 days |

Binding Affinity of Testosterone for the Androgen Receptor

| Compound | IC50 |

| Testosterone | 14.0 nM |

Note: This IC50 value is for testosterone with testis-specific androgen-binding protein, indicating its high affinity.[7]

Approximate Half-Life of Testosterone Esters [8]

| Ester | Approximate Half-Life |

| Testosterone Propionate | ~2-3 days |

| Testosterone Phenylpropionate | ~4.5 days |

| This compound | ~9 days |

| Testosterone Decanoate | ~15 days |

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a compound (e.g., testosterone) to the androgen receptor.[9][10]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-Dihydrotestosterone) for binding to the androgen receptor. The displacement of the radioligand is proportional to the test compound's binding affinity.[9]

Materials:

-

Source of androgen receptor (e.g., cytosol from rat prostate or recombinant human AR)[10]

-

Radiolabeled ligand (e.g., [³H]-Dihydrotestosterone)

-

Test compound (e.g., testosterone)

-

Assay buffer

-

Wash buffer

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and a known standard (e.g., unlabeled dihydrotestosterone).

-

Incubation: In a 96-well plate, combine the androgen receptor preparation, the radiolabeled ligand, and either the test compound, standard, or vehicle control. Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Separate the bound from unbound radioligand. This can be achieved by methods such as hydroxyapatite (B223615) precipitation followed by centrifugation.[9]

-

Washing: Wash the pellet containing the bound ligand to remove any remaining unbound ligand.

-

Detection: Add scintillation cocktail to the wells and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of radioligand displaced against the concentration of the test compound. Determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.[9]

Quantification of this compound in Serum by LC-MS/MS

This protocol describes a general method for the extraction and quantification of testosterone esters from serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Principle: Testosterone esters are extracted from the serum matrix, separated by liquid chromatography, and then detected and quantified by mass spectrometry.

Materials:

-

Serum sample

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Extraction solvent (e.g., tert-butylmethylether or a mixture of diethyl ether and ethyl acetate)[11]

-

LC-MS/MS system with a suitable column (e.g., C18)[11]

-

Mobile phases (e.g., a gradient of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer)[11]

Procedure:

-

Sample Preparation:

-

Spike the serum sample with a known amount of the internal standard.

-

Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous phases.[11]

-

Transfer the organic layer to a clean tube and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for injection into the LC-MS/MS system.[11]

-

-

LC Separation:

-

Inject the reconstituted sample into the LC system.

-

Separate the analytes using a C18 column with a gradient elution program.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Below is a diagram illustrating the experimental workflow for the LC-MS/MS analysis of this compound in serum.

Conclusion

This compound serves as a prodrug for testosterone, offering a prolonged duration of action due to its ester structure. Its function is entirely dependent on its conversion to testosterone, which then acts through the androgen receptor to exert its physiological effects. Understanding its molecular characteristics, mechanism of action, and the analytical methods for its detection and quantification is crucial for research and development in endocrinology and pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. nps.org.au [nps.org.au]

- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. Testis-specific androgen-binding protein Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. testodepot.com [testodepot.com]

- 9. benchchem.com [benchchem.com]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide on Testosterone Isocaproate as a Testosterone Prodrug

Audience: Researchers, scientists, and drug development professionals.

Abstract

Testosterone (B1683101) isocaproate is a synthetic ester of testosterone, functioning as a prodrug to enable sustained release of the parent hormone. By esterifying testosterone at the 17β-hydroxyl group with isocaproic acid, the resulting compound exhibits increased lipophilicity, which prolongs its absorption and metabolic half-life following intramuscular administration. This guide provides a comprehensive technical overview of testosterone isocaproate, including its chemical properties, pharmacokinetics, mechanism of action as a prodrug, and the subsequent signaling pathways of the liberated testosterone. Detailed experimental methodologies for its synthesis and analysis are presented, and key quantitative data are summarized for reference. This document is intended to serve as a resource for professionals in pharmaceutical research and development.

Introduction

Endogenous testosterone has a short plasma half-life, making it unsuitable for therapeutic use without modification.[1] Prodrug strategies, specifically esterification, are employed to improve its pharmacokinetic profile. This compound is an androgen and anabolic steroid that serves as a prodrug of testosterone.[2] The esterification of the testosterone molecule with isocaproic acid (4-methylpentanoic acid) at the 17β-hydroxyl position increases its lipid solubility.[1][3] This chemical modification allows for its formulation in an oil-based vehicle for intramuscular depot injection, from which it is slowly released into the systemic circulation.[1][4]

Once in circulation, this compound is hydrolyzed by endogenous esterase enzymes, cleaving the isocaproate ester and releasing active testosterone.[3][5] This controlled conversion provides a sustained release of testosterone, maintaining therapeutic concentrations over an extended period and reducing the need for frequent dosing.[1][2] this compound is a component of the mixed testosterone ester preparation Sustanon 250, which is used in testosterone replacement therapy (TRT) for male hypogonadism.[6][7]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of the androstane (B1237026) steroid nucleus with an isocaproate ester at the C17β position. This ester linkage is the key to its function as a prodrug.

| Property | Value | Reference(s) |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | [8] |

| Molecular Formula | C₂₅H₃₈O₃ | [8][9] |

| Molecular Weight | 386.57 g/mol | [1][9] |

| CAS Number | 15262-86-9 | [8] |

| SMILES | CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | [8] |

| InChIKey | PPYHLSBUTAPNGT-BKWLFHPQSA-N | [8][10] |

| Hydrogen Bond Acceptors | 3 | [11] |

| Hydrogen Bond Donors | 0 | [11] |

| Rotatable Bonds | 5 | [11] |

| XLogP | 6.27 | [11] |

Pharmacology

Mechanism of Action as a Prodrug

The therapeutic utility of this compound is entirely dependent on its in vivo conversion to testosterone.[3] It is not biologically active itself until the ester bond is cleaved.[3]

-

Administration & Depot Formation : this compound is dissolved in an oil vehicle (e.g., sesame or cottonseed oil) and administered via deep intramuscular injection. Due to its high lipophilicity, it forms a depot in the muscle or fatty tissue.[3][12]

-

Slow Release : From this depot, the ester is slowly absorbed into the systemic circulation.[3][4] The rate of release is determined by the length of the ester chain; longer chains result in slower release.[4]

-

Enzymatic Hydrolysis : Once in the bloodstream, ubiquitous esterase enzymes rapidly hydrolyze the ester bond, releasing free, biologically active testosterone and the inert isocaproic acid.[3][5][12]

-

Action of Free Testosterone : The released testosterone is then free to bind to androgen receptors in target tissues to exert its physiological effects.[5][12]

References

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 15262-86-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound for Research [benchchem.com]

- 4. sarmshgpharm.com [sarmshgpharm.com]

- 5. quora.com [quora.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia [en.wikipedia.org]

- 8. This compound | C25H38O3 | CID 231084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. fitscience.co [fitscience.co]

Testosterone Isocaproate (CAS Number: 15262-86-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) Isocaproate, an ester of the androgen hormone testosterone, is a crucial component in various therapeutic formulations, most notably in combination with other testosterone esters for hormone replacement therapy. Its chemical structure, characterized by the isocaproate ester at the 17-beta hydroxyl group, modifies the pharmacokinetic profile of testosterone, allowing for a more sustained release and prolonged duration of action. This technical guide provides an in-depth overview of Testosterone Isocaproate, covering its physicochemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development activities.

Physicochemical Properties

This compound is a white or almost white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 15262-86-9 | [2] |

| Molecular Formula | C25H38O3 | [2][3] |

| Molecular Weight | 386.57 g/mol | [4] |

| Melting Point | 77-79 °C | [5] |

| Boiling Point | 487.6 ± 45.0 °C (Predicted) | [1] |

| Solubility | Practically insoluble in water; Very soluble in acetone (B3395972) and methylene (B1212753) chloride; Freely soluble in fatty oils. | [1][6] |

| Appearance | White or almost white powder | [1] |

Synthesis

The synthesis of this compound is typically achieved through the esterification of testosterone.[7] This process involves the reaction of the 17β-hydroxyl group of testosterone with isocaproic acid or a reactive derivative, such as isocaproyl chloride.[8]

Experimental Protocol: Esterification of Testosterone

Objective: To synthesize this compound from testosterone and isocaproyl chloride.

Materials:

-

Testosterone

-

Isocaproyl chloride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (5% aqueous solution)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone in anhydrous dichloromethane. Add anhydrous pyridine to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Acylation: Cool the mixture in an ice bath. Slowly add isocaproyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting testosterone is consumed.

-

Work-up: Quench the reaction by adding 5% hydrochloric acid to neutralize the excess pyridine. Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent. Characterize the final product by analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Mechanism of Action

This compound is a prodrug of testosterone.[8] After intramuscular administration, it is slowly absorbed into the bloodstream and is hydrolyzed by esterases to release free testosterone and isocaproic acid.[8] The pharmacological effects are then mediated by testosterone.

Testosterone binds to the androgen receptor (AR), a member of the nuclear receptor superfamily.[9] This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[10] Inside the nucleus, the testosterone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[9] This results in the synthesis of proteins that are responsible for the androgenic and anabolic effects of testosterone.[3]

Additionally, testosterone can be converted to two other active metabolites:

-

Dihydrotestosterone (DHT): In certain tissues, testosterone is converted to the more potent androgen, DHT, by the enzyme 5α-reductase.[10]

-

Estradiol: Testosterone can also be converted to the estrogen, estradiol, by the enzyme aromatase.[9]

Pharmacokinetics

This compound is rarely used as a standalone agent and is most commonly found as a component of testosterone blends like Sustanon 250.[9] The inclusion of different testosterone esters with varying chain lengths in these formulations is designed to provide a rapid onset of action followed by a sustained release, leading to more stable serum testosterone levels over time.[9]

After intramuscular injection of a formulation containing this compound, the esters are slowly released into the circulation. The rate of release is dependent on the length of the ester chain, with shorter esters being released more quickly.[11] Once in the bloodstream, esterases cleave the isocaproate group, liberating free testosterone.[8] A single dose of Sustanon 250 results in peak plasma testosterone levels at approximately 24-48 hours.[8]

Analytical Methods

The analysis of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and doping control. Several analytical techniques are employed for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of steroids.

Objective: To identify this compound in a sample.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: 5% phenyl/95% methyl silicone (or similar).

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent such as chloroform.[5] For solid dosage forms, direct extraction can be performed. For oil-based solutions, solid-phase extraction (SPE) may be necessary to isolate the steroid from the oily matrix.[5]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 180 °C for 2 minutes, then ramp to 280 °C at 25 °C/min, and hold for 12 minutes.[5]

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature: 280 °C (for FID) or as appropriate for the MS interface.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the detection of testosterone esters in biological fluids.

Objective: To detect and quantify this compound in a blood sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a Tandem Mass Spectrometer.

-

Column: C18 reversed-phase column.

Procedure:

-

Sample Preparation:

-

Liquid-Liquid Extraction: Extract the testosterone esters from serum or plasma using an organic solvent.

-

Derivatization (optional but can improve sensitivity): Prepare oxime derivatives of the analytes.

-

Clean-up: Further purify the sample using techniques like Turbulent Flow Liquid Chromatography (TLX) sample clean-up.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol (B129727) and water is typically used.

-

Flow Rate: As appropriate for the column dimensions.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

References

- 1. This compound for Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An Intramuscular Injection of Mixed Testosterone Esters Does Not Acutely Enhance Strength and Power in Recreationally Active Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of steroid levels by GC/MS/MS [protocols.io]

- 5. wikiwand.com [wikiwand.com]

- 6. researchgate.net [researchgate.net]

- 7. swgdrug.org [swgdrug.org]

- 8. medicines.org.uk [medicines.org.uk]

- 9. medicalmojo.co.uk [medicalmojo.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters [mdpi.com]

An In-depth Technical Guide to the Androgen Receptor Binding Affinity of Testosterone Isocaproate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Testosterone (B1683101) isocaproate is an anabolic-androgenic steroid and an ester of testosterone. A critical aspect of its pharmacology is its function as a prodrug. The isocaproate ester moiety enhances the lipophilicity of the testosterone molecule, which alters its pharmacokinetics, notably providing a sustained release of the active hormone.[1][2][3] The direct binding affinity of the intact testosterone isocaproate molecule to the androgen receptor (AR) is not physiologically relevant. Instead, its androgenic activity is dependent on the in vivo enzymatic hydrolysis of the ester bond, which releases free testosterone.[1][4][5] This guide will elucidate the mechanism of action of this compound, focusing on its activation to testosterone and the subsequent binding of testosterone to the androgen receptor.

Mechanism of Action: A Prodrug Approach

Testosterone esters, including isocaproate, are pharmacologically inactive in their esterified form. The primary purpose of the ester is to create a long-acting depot effect following intramuscular injection.[1] The increased lipophilicity of the ester allows it to be stored in adipose tissue, from where it is slowly released into circulation.[1]

Once in the bloodstream, endogenous esterase enzymes hydrolyze the ester linkage at the C-17β position, liberating active, free testosterone.[1][4] This free testosterone is then able to bind to androgen receptors in target tissues to exert its biological effects. Therefore, to understand the receptor binding affinity of this compound, one must examine the binding affinity of its active metabolite, testosterone.

Figure 1: Activation pathway of this compound.

Androgen Receptor Binding Affinity of Testosterone

The binding affinity of androgens to the AR is typically quantified using the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value for Kd or Ki indicates a higher binding affinity. The data presented below is for testosterone, the active form of this compound. For comparative purposes, data for dihydrotestosterone (B1667394) (DHT), a more potent metabolite of testosterone, is also included.

| Compound | Receptor Source | Radioligand | Binding Affinity Constant | Reference |

| Testosterone | Human Benign Prostatic Hypertrophy | [³H]-R1881 | Ki = 50 nM | [6] |

| Testosterone | Rat Testis, Epididymis, and Prostate | [³H]-Testosterone | Kd = 2-5 x 10⁻¹⁰ M (0.2-0.5 nM) | [7] |

| Testosterone | Human Androgen Receptor | Not Specified | Ki = 34.3 nM | [8] |

| Dihydrotestosterone (DHT) | Human Benign Prostatic Hypertrophy | [³H]-R1881 | Ki = 6 nM | [6] |

| Dihydrotestosterone (DHT) | Rat Testis, Epididymis, and Prostate | [³H]-Dihydrotestosterone | Kd = 2-5 x 10⁻¹⁰ M (0.2-0.5 nM) | [7] |

Note: R1881 (Metribolone) is a potent synthetic androgen often used as a radioligand in AR binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of androgen receptor binding affinity is most commonly achieved through a competitive radioligand binding assay.[9][10][11] This in vitro method measures the ability of a test compound (unlabeled ligand) to compete with a known high-affinity radiolabeled androgen for binding to the AR.[9]

Principle

A fixed concentration of androgen receptors and a radiolabeled ligand (e.g., [³H]-DHT or [³H]-R1881) are incubated with increasing concentrations of an unlabeled test compound. The test compound's ability to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the Ki.[9]

Materials

-

Androgen Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells (e.g., LNCaP), or purified recombinant human AR.[6][12]

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Dihydrotestosterone or [³H]-R1881.[9][13]

-

Test Compound: Unlabeled testosterone.

-

Assay Buffer: Typically a Tris-based buffer containing additives to stabilize the receptor.[13]

-

Separation Method: Method to separate receptor-bound from free radioligand, such as hydroxylapatite slurry or filter binding assays.[13]

-

Detection: Liquid scintillation counter.[9]

Methodology

-

Preparation: A preparation containing the androgen receptor is incubated with a constant concentration of the radiolabeled androgen.[12]

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., testosterone) are added to the incubation mixture.[12]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium. This is often performed at low temperatures (e.g., 4°C) to minimize receptor degradation.[13]

-

Separation: The receptor-bound radioligand is separated from the free radioligand.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[9] The Ki is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive AR binding assay.

Androgen Receptor Signaling Pathway

Upon binding of an androgen like testosterone, the androgen receptor undergoes a series of conformational changes and translocates to the nucleus to act as a ligand-activated transcription factor.[12][14][15]

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[12][15] Testosterone diffuses into the cell and binds to the ligand-binding domain (LBD) of the AR.[15]

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of the HSPs.[15]

-

Dimerization and Nuclear Translocation: The activated AR monomers form homodimers, which then translocate into the nucleus.[15]

-

DNA Binding and Gene Transcription: Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the regulatory regions of target genes.[14][15] This binding, along with the recruitment of co-regulatory proteins, modulates the transcription of androgen-responsive genes, leading to the physiological effects of androgens.[12][15]

Figure 3: Canonical androgen receptor signaling pathway.

Conclusion

The androgenic activity of this compound is not a result of its direct interaction with the androgen receptor. It functions as a prodrug, requiring in vivo hydrolysis to release testosterone, the active androgen. The binding affinity of testosterone to the androgen receptor is high, with Kd and Ki values typically in the low nanomolar range. Understanding this mechanism of activation and the subsequent high-affinity binding of testosterone is fundamental for the research and development of androgen-based therapeutics. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for professionals in the field.

References

- 1. northroid.is [northroid.is]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 11. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Metabolic Journey of Testosterone Isocaproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) isocaproate, a synthetic ester of the endogenous androgen testosterone, is a crucial component of various therapeutic formulations, primarily for testosterone replacement therapy. As a prodrug, its clinical efficacy is dictated by its metabolic fate—a multi-step process involving hydrolysis, enzymatic conversions, and eventual excretion. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of testosterone isocaproate. We will delve into the key metabolic pathways, present quantitative pharmacokinetic data, detail relevant experimental protocols, and visualize the intricate molecular interactions, offering a comprehensive resource for researchers and drug development professionals in the field of endocrinology and pharmacology.

Introduction

This compound is an anabolic-androgenic steroid (AAS) characterized by the attachment of an isocaproate ester to the 17-beta hydroxyl group of the testosterone molecule. This esterification enhances the lipophilicity of testosterone, thereby prolonging its release from the site of intramuscular injection and extending its duration of action.[1][2] Understanding the metabolic cascade that follows its administration is paramount for optimizing therapeutic regimens and developing novel drug delivery systems.

Absorption and Hydrolysis

Following intramuscular injection, this compound forms an oily depot from which it is slowly absorbed into the systemic circulation.[3] The rate-limiting step in the bioactivation of this compound is the cleavage of the ester bond by non-specific esterases, primarily carboxylesterases, which are abundant in the liver, plasma, and other tissues.[4][5][6] This hydrolysis releases free, biologically active testosterone and isocaproic acid.

Pharmacokinetics

The pharmacokinetic profile of testosterone following the administration of this compound is characterized by a delayed onset and a prolonged duration of action compared to unesterified testosterone. However, specific pharmacokinetic parameters for this compound administered alone are not well-documented in publicly available literature. It is most commonly used in combination with other testosterone esters, such as in Sustanon 250.[1][2]

Data from a clinical study involving a single intramuscular injection of a mixture containing 60 mg of this compound (Sustanon®) showed that this compound was detectable in blood for at least 8 days post-administration.[7] The estimated half-life of the isocaproate ester itself is approximately 9 days, contributing to its sustained-release properties.[9] It is important to note that this is the half-life of the ester and not the resulting free testosterone in circulation.

For comparison, studies on other testosterone esters provide context for the influence of the ester chain length on pharmacokinetics. For instance, after a 200 mg intramuscular injection of testosterone cypionate, a mean Cmax of 1,112 ± 297 ng/dL was reached between days four and five.[10] Following a 200 mg intramuscular injection of testosterone enanthate, the average Cmax exceeded 1,200 ng/dL within 48 hours.[11]

Table 1: Summary of Pharmacokinetic Parameters for Testosterone Esters

| Parameter | This compound (in mixed ester formulation) | Testosterone Cypionate (200 mg IM) | Testosterone Enanthate (200 mg IM) |

| Cmax | Data not available for single ester administration | 1,112 ± 297 ng/dL[10] | >1,200 ng/dL[11] |

| Tmax | Data not available for single ester administration | 4-5 days[10] | 48 hours[11] |

| Detection Window | At least 8 days in blood[7] | Not specified | Not specified |

| Ester Half-life | ~9 days[9] | Not specified | Not specified |

Note: The data for this compound is derived from studies using mixed ester preparations, and direct comparisons should be made with caution.

Metabolic Pathways of Liberated Testosterone

Once liberated, free testosterone is subject to the same metabolic pathways as endogenous testosterone. The two primary enzymatic conversions are 5α-reduction and aromatization.[8]

5α-Reduction Pathway

In androgen-sensitive tissues such as the prostate, skin, and hair follicles, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.[12] DHT has a higher binding affinity for the androgen receptor than testosterone.[13] DHT is subsequently metabolized to 3α-androstanediol and 3β-androstanediol.[13][14]

Aromatization Pathway

In tissues such as adipose tissue, brain, and bone, testosterone is converted to estradiol (B170435), a potent estrogen, by the enzyme aromatase (CYP19A1).[12][15] Estradiol plays a critical role in male physiology, including bone health and feedback regulation of testosterone production.[16] Estradiol itself is further metabolized, primarily in the liver.[9]

Conjugation and Excretion

Testosterone and its metabolites, including DHT, androstanediols, and estradiol, are rendered more water-soluble for excretion through phase II conjugation reactions, primarily glucuronidation and sulfation, which occur mainly in the liver.[8][17][18] The resulting glucuronide and sulfate (B86663) conjugates are then eliminated from the body, predominantly in the urine, with a smaller fraction excreted in the feces.[17][19] The major glucuronide metabolites of testosterone include testosterone glucuronide, androsterone (B159326) glucuronide, and etiocholanolone (B196237) glucuronide.[17]

Visualization of Metabolic Pathways

Overall Metabolic Fate of this compound

Caption: Overall metabolic pathway of this compound.

Experimental Protocols

The analysis of this compound and its metabolites requires sophisticated analytical techniques. Below are detailed methodologies for key experiments.

LC-MS/MS Method for the Determination of Testosterone Esters in Serum

This protocol is adapted from methodologies for the analysis of testosterone esters in biological fluids.[1][8]

6.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of serum, add an appropriate internal standard (e.g., deuterated testosterone ester).

-

Add 3 mL of a mixture of diethyl ether and ethyl acetate (B1210297) (70:30, v/v).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

-

Transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 200 µL of acetonitrile.

6.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate in water.

-

Mobile Phase B: Methanol.

-